4-(2-Hydroxyethylthiomethyl)pyrimidine
Description
Properties
CAS No. |
78092-92-9 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(pyrimidin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c10-3-4-11-5-7-1-2-8-6-9-7/h1-2,6,10H,3-5H2 |
InChI Key |
IIJADHQFJSSMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CSCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent-Driven Physicochemical Properties
The physicochemical and biological properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Key Observations:
- Hydrophilicity : Hydroxyethyl-substituted pyrimidines (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione) exhibit greater water solubility than aryl-substituted derivatives (e.g., 4-(pyridyl)pyrimidines) due to polar hydroxyl groups .
- Thermal Stability : Aromatic substituents (e.g., pyridyl groups) increase melting points (75–133°C) compared to aliphatic chains, which likely lower crystallinity .
- Biological Activity : Thione and thioether groups (e.g., in 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione) correlate with antimicrobial and anticancer properties via sulfur-mediated interactions with biological targets .
Preparation Methods
Synthesis of 4-Chloromethylpyrimidine
The reaction begins with the synthesis of 4-chloromethylpyrimidine, a critical intermediate. While direct chloromethylation of pyrimidine is challenging due to its electron-deficient aromatic system, indirect routes involve:
Thioether Formation with 2-Mercaptoethanol
4-Chloromethylpyrimidine reacts with 2-mercaptoethanol (HS-CH₂CH₂OH) in basic conditions (e.g., NaOH/ethanol) to form the target compound. The mechanism proceeds via an Sₙ2 displacement, where the thiolate anion attacks the chloromethyl carbon:
Key Considerations :
-
Yields (~60–70%) depend on the purity of 4-chloromethylpyrimidine, which is often contaminated by positional isomers.
-
Side reactions include oxidation of 2-mercaptoethanol to disulfides, mitigated by inert atmospheres.
Cyclocondensation with Thiourea Derivatives
Biginelli-Type Reaction
Adapting the Hantzsch pyrimidine synthesis, a β-ketoester (e.g., ethyl acetoacetate) reacts with thiourea and an aldehyde derivative bearing a hydroxyethylthio group. For example:
Advantages :
Limitations
-
Low regioselectivity for the 4-position due to competing 2- and 5-substitutions.
-
Requires harsh acidic conditions (conc. HCl), complicating purification.
Post-Synthetic Modification of 4-Mercaptomethylpyrimidine
Synthesis of 4-Mercaptomethylpyrimidine
4-Mercaptomethylpyrimidine is prepared via:
Alkylation with 2-Chloroethanol
The thiol group undergoes alkylation with 2-chloroethanol in aqueous KOH:
Optimization :
Adaptation of Pyridine-Based Patent Methods
Mercaptan-Halogenated Alcohol Coupling
Drawing from patent CS226034B2, 4-pyrimidylmethyl mercaptan reacts with 2-chloroethanol under reflux:
Industrial Feasibility :
-
Scalable with continuous-flow reactors to minimize byproducts.
-
Requires high-purity 4-pyrimidylmethyl mercaptan, synthesized via Grignard addition to 4-cyanopyrimidine followed by thiolation.
Reductive Amination and Thioetherification
Aminopyrimidine Intermediate
4-Aminopyrimidine undergoes reductive amination with thioglycolic acid, followed by reduction:
Challenges :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloromethylpyrimidine | 2-Mercaptoethanol | 60–70 | 85–90 | High |
| Cyclocondensation | β-Ketoester, Thiourea | HCl, Aldehyde | 45–55 | 70–80 | Moderate |
| Post-Synthetic Alkylation | 4-Mercaptomethylpyrimidine | 2-Chloroethanol | 70–75 | 90–95 | High |
| Patent Adaptation | 4-Pyrimidylmethyl mercaptan | 2-Chloroethanol | 75–80 | 95–98 | High |
| Reductive Amination | 4-Aminopyrimidine | Thioglycolic acid, NaBH₄ | 35–40 | 60–70 | Low |
Q & A
Q. Table 1: Common Reagents and Yields
| Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 2-Mercaptoethanol | 65–75 | ≥95% | |
| NaH (base) | 70–80 | ≥90% | |
| DMF (solvent) | 68 | ≥92% |
Advanced: How do structural modifications (e.g., substituent position) influence the stability and reactivity of this compound?
Answer:
Modifications at the pyrimidine C4 or C2 positions can alter electronic and steric effects:
- Electron-withdrawing groups (e.g., nitro) at C2 increase oxidative stability by reducing electron density on the sulfur atom .
- Hydroxyethyl chain length : Longer chains (e.g., hydroxypropyl) may enhance solubility but reduce crystallinity, complicating purification .
- Substituent steric effects : Bulky groups adjacent to the thioether moiety hinder nucleophilic attack, improving shelf-life .
Methodological Note : Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) combined with LC-MS can track degradation pathways .
Basic: What analytical techniques are essential for characterizing this compound and confirming purity?
Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitution (e.g., δ 3.6–3.8 ppm for –SCHCHOH) .
- Mass spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H] at m/z 187.07) .
- HPLC-DAD : Quantifies purity (>95% for biological assays) and detects polar byproducts .
Advanced: How do contradictory data on biological activity arise in studies of this compound derivatives?
Answer: Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC) .
- Impurity profiles : Residual solvents (e.g., DMSO) or unreacted intermediates may artifactually modulate activity .
- Solubility limitations : Poor aqueous solubility can lead to underestimation of potency in cell-based assays .
Q. Mitigation Strategy :
- Use orthogonal assays (e.g., SPR for binding affinity + cellular assays).
- Characterize compounds via TGA/DSC to confirm thermal stability and crystallinity .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced oxidation .
- Humidity : Desiccate (silica gel) to avoid hydrolysis of the thioether bond .
- Solvent for stock solutions : Use anhydrous DMSO (stored under N) to minimize water ingress .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Answer:
- Docking studies : Predict binding poses to enzymes (e.g., kinases) and identify key interactions (e.g., H-bonds with –OH group) .
- MD simulations : Assess conformational stability of the hydroxyethylthio moiety in active sites .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. Table 2: Predicted Binding Affinities for Derivatives
| Derivative | ΔG (kcal/mol) | Target Protein |
|---|---|---|
| Parent compound | –8.2 | EGFR kinase |
| Nitro-substituted | –9.5 | EGFR kinase |
| Trifluoromethyl analog | –7.8 | PI3Kα |
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact with thiol byproducts .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., mercaptans) .
- Waste disposal : Neutralize acidic/basic reaction mixtures before aqueous disposal .
Advanced: What strategies resolve low yields in the coupling of hydroxyethylthio groups to pyrimidine cores?
Answer:
- Catalytic additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields .
- Protecting groups : Temporarily protect the –OH group (e.g., as TBS ether) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
